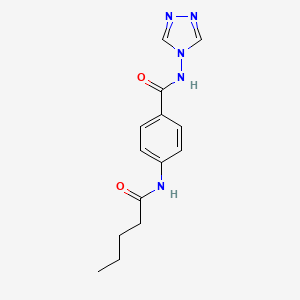![molecular formula C18H19N3O3 B4794825 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4794825.png)
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Descripción general
Descripción
5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a benzimidazole derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one is not fully understood, but research has shown that it can interact with specific proteins and enzymes in the body. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer invasion and metastasis. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain and is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one have been studied extensively. Research has shown that the compound can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB and MAPK signaling pathways. Moreover, the compound has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is that it is relatively easy to synthesize and purify. Moreover, its potential applications in various fields make it a versatile compound for scientific research. However, one of the limitations of using the compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one. One possible direction is to study its potential application in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Moreover, further research is needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the compound can be modified to improve its potency and selectivity, which can enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
The potential applications of 5-{[2-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one in scientific research are numerous. The compound has been studied for its anticancer properties, and research has shown that it can induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Moreover, the compound has been studied for its potential application in the treatment of Alzheimer's disease and has been found to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
5-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-9-24-17-12(5-4-6-16(17)23-2)11-19-13-7-8-14-15(10-13)21-18(22)20-14/h3-8,10,19H,1,9,11H2,2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKMXYKBGIWPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(3-Methoxy-2-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-isopropyl-2-methyl-3-phenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4794742.png)
![2-(4-chlorophenyl)-3-[4-(2-fluorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4794745.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-2-methylbenzamide](/img/structure/B4794754.png)
![4-benzyl-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B4794769.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4794776.png)
![2-chloro-N-(2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4794782.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4794788.png)

![6-chloro-1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4794805.png)
![5-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794810.png)
![3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-ethoxybenzaldehyde](/img/structure/B4794814.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(2-furoyl)piperazine](/img/structure/B4794824.png)
